3,4,5-Tris(benzyloxy)benzyl Alcohol
Overview
Description
3,4,5-Tris(benzyloxy)benzyl alcohol is a compound that is part of a class of substances known for their potential in various chemical applications, including the formation of benzyl ethers, liquid crystalline structures, and dendritic compounds. The compound is characterized by a benzyl alcohol core with three benzyloxy groups attached to it, which can be further modified to create a variety of derivatives with different physical and chemical properties 10.
Synthesis Analysis
The synthesis of related compounds often involves the use of benzyl alcohol derivatives as starting materials. For instance, the synthesis of dendritic compounds like 3,5-di[3,5-di(4-carboxyl benzyloxy)benzyloxy]benzyl alcohol is achieved through a convergent growth method starting from 4-(bromomethyl)benzonitrile and 3,5-dihydroxybenzyl alcohol, followed by hydrolysis to introduce carboxyl termini10. Similarly, the synthesis of liquid crystalline derivatives involves the attachment of methacryloyl groups to the benzyloxy moieties . These methods highlight the versatility of the core structure in generating a wide range of functional materials.
Molecular Structure Analysis
The molecular structure of 3,4,5-Tris(benzyloxy)benzyl alcohol derivatives is crucial for their self-assembly and the formation of supramolecular structures. For example, the tapered shape of the structural unit in certain derivatives leads to the self-assembly into disc-like or column-like supramolecular architectures, which can form mesophases similar to those observed in biological systems like the tobacco mosaic virus . The stereochemistry of these compounds, as revealed by NMR and X-ray diffractometry, is also important for understanding their self-organization and physical properties .
Chemical Reactions Analysis
The benzyloxy groups in 3,4,5-Tris(benzyloxy)benzyl alcohol derivatives are reactive sites that can participate in various chemical reactions. For instance, the O-benzylating reagent TriBOT, derived from benzyl imidate, can be used to afford benzyl ethers in good yields, demonstrating the reactivity of the benzyloxy moiety under acid-catalyzed conditions . Additionally, the presence of these groups influences the reactivity of the core molecule in condensation reactions, as seen in the synthesis of pyrazol derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4,5-Tris(benzyloxy)benzyl alcohol derivatives are diverse and depend on the specific substituents attached to the core structure. For example, the introduction of methacryloyl groups leads to the formation of liquid crystalline phases and supramolecular organogels with potential applications in materials science . The physicochemical properties such as antioxidant activity, lipophilicity, and thermal degradation kinetics of certain derivatives have been characterized, providing insights into their stability and potential use as antioxidants . The amphiphilic nature of some derivatives also contributes to their ability to form organogels and self-organized structures .
Scientific Research Applications
Organic Synthesis Applications
- O-Benzylating Agent : Yamada, Fujita, and Kunishima (2012) demonstrated the use of a novel acid-catalyzed O-benzylating reagent, which includes a trimer of benzyl imidate, for the efficient benzyl ether formation from various functionalized alcohols. This showcases the relevance of benzyl alcohol derivatives in organic synthesis (Yamada, Fujita, & Kunishima, 2012).
- Synthesis of Amino Acids : Burger et al. (2006) described a process involving 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, derived from benzyl alcohols, for the synthesis of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, highlighting the utility of benzyl alcohol derivatives in amino acid synthesis (Burger et al., 2006).
Molecular Imaging Applications
- Scanning Force Microscopy (SFM) : Prokhorova et al. (1998) utilized polymers with 3,4,5-tris[4-(tetradecyloxy)benzyloxy]benzoic acid and benzyl alcohol side groups for molecular imaging via SFM. This technique allowed for the visualization of cylindrical molecular structures, demonstrating the application of benzyl alcohol derivatives in detailed molecular imaging (Prokhorova et al., 1998).
Supramolecular Chemistry Applications
- Liquid-Crystalline Phase Design : Balagurusamy et al. (1997) explored the design of monodendrons based on methyl 3,4,5-trishydroxybenzoate and benzyl alcohol derivatives. They achieved a novel thermotropic cubic liquid-crystalline phase, demonstrating the role of benzyl alcohol derivatives in creating complex liquid-crystalline structures (Balagurusamy et al., 1997).
Safety And Hazards
properties
IUPAC Name |
[3,4,5-tris(phenylmethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O4/c29-18-25-16-26(30-19-22-10-4-1-5-11-22)28(32-21-24-14-8-3-9-15-24)27(17-25)31-20-23-12-6-2-7-13-23/h1-17,29H,18-21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPHSYJOSSBILN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464951 | |
Record name | [3,4,5-Tris(benzyloxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Tris(benzyloxy)benzyl Alcohol | |
CAS RN |
79831-88-2 | |
Record name | [3,4,5-Tris(benzyloxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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